

Comparative Crystallographic Analysis of 3-Bromo-Methoxy Pyridine Derivatives

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Compound of Interest

Compound Name: **3-Bromo-2,4-dimethoxypyridine**

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A detailed comparison of the X-ray crystal structures of two closely related 3-bromo-methoxy pyridine derivatives, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, is presented. This guide provides a summary of their crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a visualization of the experimental workflow. Due to the absence of a publicly available crystal structure for **3-Bromo-2,4-dimethoxypyridine**, this guide focuses on these structurally similar alternatives to provide valuable insights for researchers, scientists, and drug development professionals.

While the precise crystal structure of **3-Bromo-2,4-dimethoxypyridine** remains to be publicly elucidated, analysis of analogous compounds offers significant understanding of the structural impact of bromo and methoxy substitutions on the pyridine ring. The two compounds selected for this comparative guide both feature a 3-bromo-4-methoxyphenyl group, providing a consistent basis for evaluating the influence of the second aromatic system on the overall crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystallographic data for the two derivatives are summarized in the table below, highlighting key parameters for a direct comparison.

Parameter	(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[1][2]	(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Chemical Formula	C ₁₅ H ₁₂ BrNO ₂	C ₁₆ H ₁₂ BrFO ₂
Molecular Weight	318.17 g/mol	335.17 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 26.3402(13) Å b = 3.8906(2) Å c = 27.5826(17) Å α = 90° β = 113.892(5)° γ = 90°	a = 11.056(2) Å b = 4.1110(15) Å c = 30.825(5) Å α = 90° β = 96.76(2)° γ = 90°
Volume	2584.4(2) Å ³	1391.3(6) Å ³
Z	8	4
Dihedral Angle between Aromatic Rings	2.8(8)°[1][2]	23.75(12)°

The data reveals that both compounds crystallize in the monoclinic system and share the same space group, P2₁/c. However, there are significant differences in their unit cell dimensions and volumes. Notably, the dihedral angle between the two aromatic rings is substantially larger in the fluorophenyl derivative (23.75°) compared to the pyridinyl derivative (2.8°), where the rings are nearly coplanar[1][2]. This indicates that the nature of the second aromatic ring significantly influences the molecular conformation.

Performance and Activity Insights

Chalcones, the class of compounds to which both analyzed derivatives belong, are known for a wide range of pharmacological activities.[1] While specific experimental data on the biological performance of these two particular compounds is not detailed in the crystallographic reports, the general class is recognized for its potential in various therapeutic areas. The nearly planar structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one could influence its interaction with biological targets compared to its more twisted fluorophenyl counterpart.

Further in-vitro and in-vivo studies are necessary to elucidate the specific activities of these compounds.

Experimental Protocols

The following is a generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyridine derivatives, based on methodologies reported for similar compounds.

Synthesis of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[1]

- A mixture of 2-acetylpyridine (0.01 mol) and 3-bromo-4-methoxybenzaldehyde (0.01 mol) is prepared in 30 ml of ethanol.
- To this mixture, 10 ml of a 10% sodium hydroxide solution is added.
- The reaction is stirred at a temperature of 5–10°C for 3 hours.
- The resulting precipitate is collected by filtration.
- The crude product is purified by recrystallization from ethanol.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, single crystals were grown from an acetonitrile solution by slow evaporation.[1]

Single-Crystal X-ray Diffraction

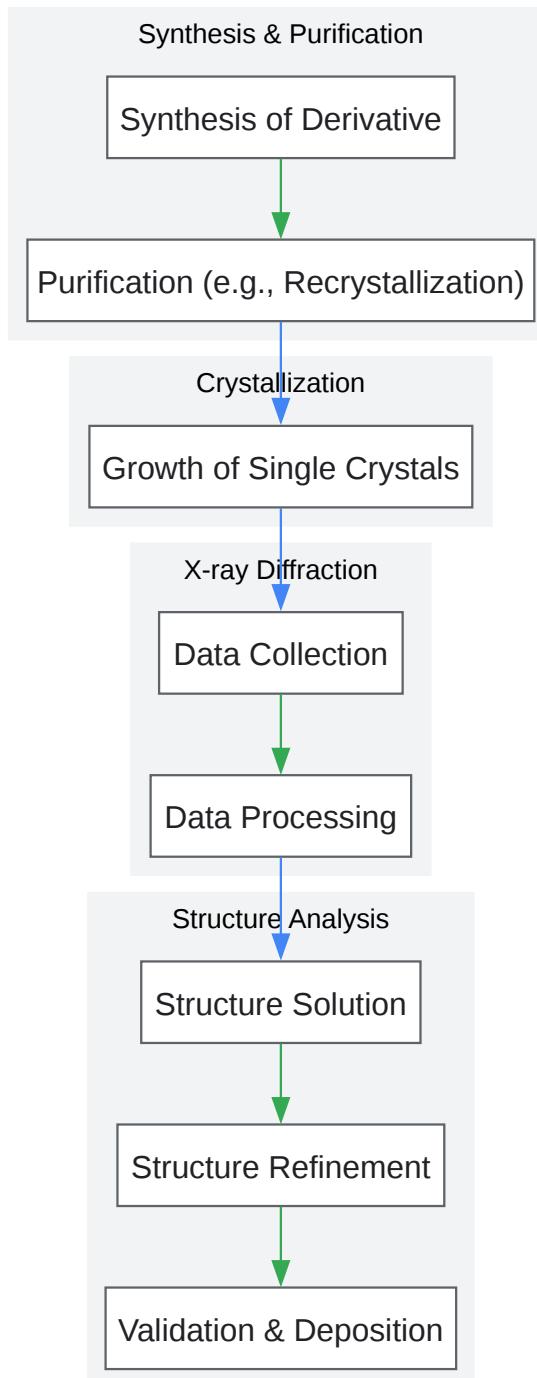
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu K α or Mo K α radiation) and a detector. Data are collected over a range of crystal orientations.

- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The logical flow of determining a crystal structure via X-ray diffraction is depicted below.

Experimental Workflow for X-ray Crystal Structure Determination

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